N-(3,4-dimethylphenyl)-4-nitrobenzamide
Description
N-(3,4-Dimethylphenyl)-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position of the benzoyl ring and a 3,4-dimethylphenyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-6-13(9-11(10)2)16-15(18)12-4-7-14(8-5-12)17(19)20/h3-9H,1-2H3,(H,16,18) |
InChI Key |
YLZMVZQHGYNUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Nitro-N-phenylbenzamide Analogues
Substituents on the phenyl ring significantly influence pharmacological efficacy and toxicity. Key analogues include:
| Compound | ED₅₀ (MES Test, µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (PI) | Key Features |
|---|---|---|---|---|
| N-(2,6-Dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 | High anticonvulsant activity |
| N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1,068 | 11.8 | Improved safety profile (higher PI) |
Findings :
- The 2,6-dimethylphenyl analogue exhibits potent anticonvulsant activity (ED₅₀ = 31.8 µmol/kg) but moderate neurotoxicity (TD₅₀ = 166.9 µmol/kg) .
- Chlorine substitution (2-chloro-6-methyl) enhances the protective index (PI = 11.8) due to reduced toxicity, suggesting that halogenation can improve therapeutic windows .
Antiarrhythmic Benzamides
BRL-32872 (N-(3,4-dimethoxyphenyl)-N-[3-(2-(3,4-dimethoxyphenyl)ethyl)propyl]-4-nitrobenzamide hydrochloride) shares structural similarities but features dimethoxy groups and a branched alkyl chain.
| Parameter | Value (BRL-32872) |
|---|---|
| L-type Ca²⁺ current inhibition | EC₅₀ = 2.8 µM |
| Delayed rectifier K⁺ current inhibition | EC₅₀ = 0.028 µM |
| Action potential prolongation | 24% at 1.0 µM |
Findings :
Neurokinin-2 Antagonist Precursors
N-(3-Chlorophenethyl)-4-nitrobenzamide lacks the nitro group in its active form but serves as an intermediate for neurokinin-2 antagonists (e.g., SR 48,968). Such compounds highlight the role of nitrobenzamides as synthetic precursors for bioactive molecules .
Crystallographic Comparisons
Simpler Acetamide Derivatives
N-(3,4-Dimethylphenyl) acetamide, lacking the nitrobenzoyl group, is used in cytotoxicity studies. Its reduced complexity underscores the nitro group’s role in enhancing pharmacological activity .
Key Structural-Activity Relationships (SAR)
Substituent Position :
- 2,6-Disubstitution on the phenyl ring (e.g., 2,6-dimethyl) optimizes anticonvulsant efficacy .
- 3,4-Disubstitution (e.g., dimethyl or dimethoxy) enhances ion channel interactions in antiarrhythmic agents .
Halogenation :
- Chlorine substitution (e.g., 2-chloro-6-methyl) reduces toxicity, suggesting steric or electronic modulation of off-target effects .
Data Tables
Table 1: Pharmacological Profiles of Selected Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
